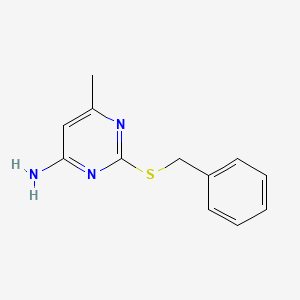

2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-9-7-11(13)15-12(14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIQGWYGYQXIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Specific Focus on 2 Benzylsulfanyl 6 Methylpyrimidin 4 Amine As a Subject of Academic Study

Rationale for Investigating Benzylsulfanyl-Substituted Pyrimidine Derivatives

The introduction of a sulfur-containing substituent, particularly a benzylsulfanyl group, at the 2-position of the pyrimidine ring is a strategic design choice in medicinal chemistry. The thioether linkage provides a point of flexibility and can influence the molecule's binding affinity to biological targets. Research into related 2-(benzylthio)pyrimidines has been driven by the pursuit of new therapeutic agents with improved properties.

One of the primary rationales for investigating this class of compounds is their potential as antibacterial agents . A study on new 2-(benzylthio)pyrimidines revealed that these compounds possess significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org The lipophilic nature of the benzyl (B1604629) group can enhance the molecule's ability to penetrate bacterial cell membranes.

Furthermore, the 2-thioether pyrimidine scaffold has been explored for its antiviral potential . Research on 2-arylalkylthio-4-amino-6-benzyl pyrimidines has identified them as potent inhibitors of the HIV-1 non-nucleoside reverse transcriptase (NNRTIs). nih.gov This suggests that the benzylsulfanyl moiety in this compound could confer similar inhibitory properties against viral enzymes.

The investigation of sulfur-containing pyrimidines also extends to anticancer research . While not directly focused on the benzylsulfanyl group, studies on substituted pyrimidines with thioglycosides have demonstrated their potential as anticancer agents against various cancer cell lines, including prostate and colorectal carcinoma. ijcce.ac.ir This provides a broader rationale for exploring the biological activity of pyrimidines with sulfur linkages.

Historical and Current Research Trends for this Chemical Class

The study of 2-thiopyrimidines and their derivatives has a long history, with initial investigations dating back to the 19th century. jetir.org However, the focused exploration of 2-benzylsulfanyl and related 2-thioether pyrimidines as bioactive agents is a more contemporary trend.

Historically, the synthesis of 2-thioxopyrimidines has been a central theme, providing precursors for further functionalization. nih.gov The introduction of substituents on the exocyclic sulfur atom, such as the benzyl group in the case of this compound, represents a key strategy in modern medicinal chemistry to generate molecular diversity and optimize biological activity.

Current research trends indicate a continued interest in the synthesis and biological evaluation of 2-thioether pyrimidine derivatives. Recent studies have focused on:

Elucidation of Structure-Activity Relationships (SAR) : Researchers are systematically modifying the substituents on the pyrimidine ring and the thioether moiety to understand how these changes affect biological activity. For instance, studies have shown that the nature of the substituent on the benzene (B151609) ring of the benzylsulfanyl group can influence the compound's antimicrobial efficacy.

Exploration of Diverse Therapeutic Targets : While early research may have focused on a limited range of biological activities, current trends involve screening these compounds against a wider array of targets, including various kinases, viral enzymes, and microbial proteins.

Development of Efficient Synthetic Methodologies : A significant portion of current research is dedicated to developing novel and efficient synthetic routes to access these molecules. This includes one-pot reactions and the use of greener chemical processes. nih.gov

The academic study of this compound and its analogs is situated at the intersection of these trends, with the overarching goal of discovering new lead compounds for drug development.

Classical and Contemporary Synthetic Routes to this compound

The construction of the pyrimidine core is a foundational aspect of organic synthesis. wikipedia.org A variety of methods, ranging from classical condensation reactions to modern multi-component approaches, have been developed to access this important heterocyclic scaffold.

Multi-Component Reaction Approaches to Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying reaction procedures. beilstein-journals.orgresearchgate.net These reactions are particularly valuable in the synthesis of diverse libraries of compounds for drug discovery. nih.govnih.gov The formation of the pyrimidine ring can be achieved through various MCRs, such as the Biginelli reaction, which typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). wikipedia.org

Recent advancements have focused on developing novel MCRs for pyrimidine synthesis. mdpi.com For instance, a regioselective, iridium-catalyzed multi-component synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.org This method proceeds through a sequence of condensation and dehydrogenation steps. Another approach involves a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org These MCRs offer a versatile and atom-economical route to a wide range of substituted pyrimidines. beilstein-journals.org

| Reaction Type | Components | Catalyst/Conditions | Key Features |

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Acid or Base | Forms dihydropyrimidinones/thiones |

| Iridium-catalyzed MCR | Amidines, Alcohols | Iridium pincer complex | Regioselective, Sustainable |

| Zinc-catalyzed MCR | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | Access to 4,5-disubstituted pyrimidines |

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Nucleophilic substitution is a fundamental reaction in the synthesis and functionalization of pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org For the synthesis of this compound, a common strategy involves the displacement of a suitable leaving group, such as a halogen or a sulfonyl group, from a pre-formed pyrimidine ring by a nucleophile.

For example, the synthesis of 4-aminopyrimidines can be achieved by reacting a 4-chloropyrimidine (B154816) derivative with an amine. nih.gov Similarly, the introduction of the benzylsulfanyl group at the 2-position can be accomplished by reacting a 2-halopyrimidine with benzyl mercaptan in the presence of a base. The reactivity of the leaving group is a crucial factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. vanderbilt.edu Computational studies have also shed light on the mechanism of nucleophilic substitution in pyrimidine systems, with evidence supporting a multistep addition-elimination (SNAE) mechanism in certain cases. acs.org

Alkylation Strategies for Thiolated Pyrimidine Precursors

The synthesis of this compound often involves the S-alkylation of a corresponding pyrimidine-2-thione precursor. This reaction is a type of nucleophilic substitution where the sulfur atom of the thiolated pyrimidine acts as the nucleophile. The alkylating agent is typically an alkyl halide, such as benzyl bromide or benzyl chloride.

The chemoselectivity of alkylation (N- versus S-alkylation) can be a challenge in these systems. nih.gov However, by carefully selecting the reaction conditions, such as the solvent and base, selective S-alkylation can be achieved. For instance, the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) generally favors S-alkylation. orientjchem.org This method is widely applicable for the preparation of various 2-alkylthiopyrimidine derivatives. bu.edu.eg

Green Chemistry Approaches in Pyrimidine Synthesis Research

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable synthetic methods. powertechjournal.com Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to reduce the use of hazardous materials and minimize waste generation. rasayanjournal.co.inbenthamdirect.com

Key green chemistry approaches in pyrimidine synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. nih.govijper.org

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can enhance reaction rates. nih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. powertechjournal.comnih.gov

Use of green catalysts: Employing reusable and non-toxic catalysts is a cornerstone of green chemistry. powertechjournal.comnih.gov

Ionic liquids: These "green solvents" can offer advantages in terms of recyclability and reduced volatility. rasayanjournal.co.in

These methods not only contribute to a more sustainable chemical industry but also often lead to improved reaction efficiency and product purity. rasayanjournal.co.in

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a crucial aspect of organic synthesis, allowing for the modification of a molecule's properties and the creation of new analogues. ub.eduorganic-chemistry.org For this compound, derivatization can be explored at various positions, including the benzylsulfanyl moiety.

Modifications at the Benzylsulfanyl Moiety

The benzylsulfanyl group in this compound offers several possibilities for chemical modification.

Oxidation: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule.

Cleavage: The benzyl group can be cleaved under various conditions, such as reductive cleavage, to yield the corresponding pyrimidine-2-thione. This thione can then be re-alkylated with different alkyl or aryl halides to introduce a variety of substituents at the 2-position.

Substitution on the Benzyl Ring: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as nitro, halo, or alkyl groups. These modifications can be used to fine-tune the steric and electronic properties of the molecule.

Substituent Variations on the Pyrimidine Ring (e.g., at C-4, C-6)

The biological activity of pyrimidine derivatives can be significantly modulated by altering the substituents on the pyrimidine ring. The C-4 and C-6 positions of the 2-(benzylsulfanyl)pyrimidine core are particularly amenable to modification, allowing for the exploration of a broad chemical space.

A common strategy for introducing diversity at the C-4 and C-6 positions involves the condensation of a 2-substituted thiourea with a β-dicarbonyl compound or its synthetic equivalent. For instance, the reaction of S-benzylisothiourea with various 1,3-diketones can yield a range of 2-(benzylsulfanyl)pyrimidines with different substituents at C-4 and C-6. The nature of these substituents is dictated by the choice of the diketone.

Furthermore, the amino group at the C-4 position of this compound serves as a handle for further functionalization. It can undergo a variety of reactions, including acylation, alkylation, and condensation with electrophiles, to introduce a wide array of substituents. These modifications can influence the compound's physicochemical properties and its interaction with biological targets.

A study on 2-thiopyrimidine/chalcone (B49325) hybrids demonstrated the S-alkylation of 2-thiopyrimidines with acetylated chalcones in the presence of triethylamine (B128534) as a base catalyst. This reaction allows for the introduction of a chalcone moiety, a well-known pharmacophore, onto the pyrimidine scaffold, with variations on the phenyl rings at both the C-4 and C-6 positions of the pyrimidine. nih.gov

The following table summarizes representative examples of substituent variations on the pyrimidine ring of 2-(benzylsulfanyl)pyrimidine analogues.

| Starting Material | Reagent | Position of Variation | Introduced Substituent | Reference |

|---|---|---|---|---|

| 2-Thiopyrimidine | Acetylated Chalcone | C-2 (via S-alkylation), C-4, C-6 | Substituted phenyl, Chalcone moiety | nih.gov |

| S-Benzylisothiourea | Substituted 1,3-Diketone | C-4, C-6 | Alkyl, Aryl groups | General Method |

| This compound | Acyl chloride | C-4 (Amine) | Acyl group | General Method |

Introduction of Diverse Chemical Scaffolds onto the Core Structure

To expand the chemical diversity and explore novel biological activities, various chemical scaffolds can be introduced onto the this compound core. This is often achieved by leveraging the reactivity of the functional groups present on the pyrimidine ring.

One prominent strategy involves the transformation of the pyrimidine ring into a fused heterocyclic system. For example, pyrimidine derivatives can serve as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their diverse biological activities. nih.govresearchgate.netnih.govresearchgate.netencyclopedia.pub The synthesis of these fused systems often involves the reaction of a suitably functionalized pyrimidine with a biselectrophilic reagent. For instance, a 2-hydrazinylpyrimidine derivative, which can be prepared from a 2-thiopyrimidine, can undergo cyclocondensation with a 1,3-dicarbonyl compound to yield a pyrazolo[1,5-a]pyrimidine. derpharmachemica.comderpharmachemica.com

Similarly, the 2-(benzylsulfanyl)pyrimidine scaffold can be utilized for the synthesis of triazolo[1,5-a]pyrimidines. researchgate.netresearchgate.netnih.gov These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines. nih.gov The synthesis can proceed through the formation of a 2-hydrazinylpyrimidine intermediate followed by cyclization with a one-carbon synthon.

The introduction of these fused ring systems dramatically alters the shape, size, and electronic properties of the parent molecule, leading to new interactions with biological macromolecules.

The table below illustrates the types of diverse chemical scaffolds that can be synthesized from pyrimidine precursors.

| Core Structure | Reaction Type | Introduced Scaffold | Key Intermediates | Reference |

|---|---|---|---|---|

| 2-(Benzylsulfanyl)pyrimidine | Cyclocondensation | Pyrazolo[1,5-a]pyrimidine | 2-Hydrazinylpyrimidine | nih.govresearchgate.netnih.govresearchgate.netencyclopedia.pub |

| 2-(Benzylsulfanyl)pyrimidine | Cyclization | Triazolo[1,5-a]pyrimidine | 2-Hydrazinylpyrimidine | researchgate.netresearchgate.netnih.gov |

| 2-Thiothymine | S-alkylation and Cyclization | Thiazolo[3,2-a]pyrimidine | S-alkylated intermediate | researchgate.net |

| Thioxopyrimidine-6(1H)-ones | Reaction with various reagents | Furo[2,3-d]pyrimidine, Tetrazolo[1,5-a]pyrimidine | Chloro derivatives, Hydrazino derivatives | researchgate.net |

Mechanistic Investigations of Key Synthetic Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and for the rational design of new analogues. The key synthetic transformation in the preparation of 2-(benzylsulfanyl)pyrimidines is the S-alkylation of the corresponding 2-thiopyrimidine.

Exploration of Reaction Pathways and Transition States

The S-alkylation of 2-thiopyrimidines with benzyl halides is a classic example of a nucleophilic substitution reaction. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this pathway, the sulfur atom of the thiopyrimidine, acting as a nucleophile, attacks the electrophilic benzylic carbon of the benzyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to a pentacoordinate transition state. In this transition state, the sulfur-carbon bond is forming while the carbon-halogen bond is breaking simultaneously. The reaction is typically carried out in the presence of a base, which deprotonates the thiol group to form a more potent thiolate nucleophile, thereby accelerating the reaction.

The rate of this reaction is influenced by several factors, including the nature of the leaving group on the benzyl halide (with iodide being a better leaving group than bromide or chloride), the solvent, and the steric hindrance around the reacting centers. While detailed computational studies on the transition state of the S-benzylation of 2-thiopyrimidines are not extensively reported in the readily available literature, the general principles of S_N2 reactions are well-established and applicable.

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

While the S-alkylation of thiols can often proceed without a catalyst, particularly with reactive alkyl halides, the use of catalysts can significantly enhance the reaction's efficiency and selectivity. rsc.org In the context of S-benzylation of 2-thiopyrimidines, the primary role of a "catalyst" is often played by the base, which facilitates the formation of the highly nucleophilic thiolate anion.

However, more sophisticated catalytic systems have been developed for the S-alkylation of thiols in general. For instance, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between a water-soluble thiolate and an organic-soluble alkyl halide. The PTC transports the thiolate anion from the aqueous phase to the organic phase where the reaction occurs.

Furthermore, metal-based catalysts have been explored for C-S bond formation. While more commonly employed for the arylation of thiols, certain transition metal catalysts can also promote S-alkylation reactions under milder conditions or with less reactive alkylating agents. For example, nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols provides an alternative route to thioethers. organic-chemistry.org Alkyl halides have also been reported to catalyze the dehydrative S-alkylation of thiols with alcohols, offering a green and practical method for thioether preparation. rsc.org

The choice of catalyst can also influence the selectivity of the reaction, particularly in substrates with multiple potential nucleophilic sites. A well-chosen catalyst can direct the alkylation to the desired sulfur atom with high selectivity.

The following table provides an overview of catalysts used in S-alkylation and related reactions.

| Catalyst Type | Example | Role in Reaction | Reference |

|---|---|---|---|

| Base | Triethylamine, Potassium Carbonate | Deprotonation of thiol to form thiolate | nih.gov |

| Phase-Transfer Catalyst | Quaternary ammonium salts | Facilitates reaction between different phases | General Principle |

| Transition Metal Catalyst | Nickel, Palladium | Catalyzes C-S bond formation | organic-chemistry.org |

| Alkyl Halide | - | Catalyzes dehydrative S-alkylation of thiols with alcohols | rsc.org |

Spectroscopic and Advanced Analytical Characterization Methodologies for Research on 2 Benzylsulfanyl 6 Methylpyrimidin 4 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) NMR Spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the methyl group, the benzyl (B1604629) group, and the amine group.

The protons of the benzyl group's phenyl ring would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The methylene (B1212753) protons (S-CH₂) of the benzylsulfanyl group would likely produce a singlet at approximately δ 4.3 ppm. The methyl group attached to the pyrimidine ring is expected to show a singlet around δ 2.3 ppm. The single proton on the pyrimidine ring would resonate as a singlet, likely in the region of δ 5.8-6.0 ppm. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which can be variable.

Carbon-13 (¹³C) NMR Spectroscopy provides insight into the carbon framework of the molecule. The ¹³C NMR spectrum of this compound would display a series of signals corresponding to each unique carbon atom.

The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts, influenced by the nitrogen atoms and the substituents. The carbon bearing the amino group (C4) and the carbon attached to the benzylsulfanyl group (C2) would have characteristic shifts, as would the methyl-substituted carbon (C6). The carbons of the benzyl group would also be distinguishable, with the methylene carbon (S-CH₂) appearing in the aliphatic region and the aromatic carbons showing signals in the δ 127-138 ppm range.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H | ~ 5.8 - 6.0 (s, 1H) | - |

| Benzyl-H (aromatic) | ~ 7.2 - 7.5 (m, 5H) | ~ 127 - 138 |

| S-CH₂ | ~ 4.3 (s, 2H) | ~ 35 - 40 |

| Pyrimidine-CH₃ | ~ 2.3 (s, 3H) | ~ 24 |

| NH₂ | Broad singlet | - |

| Pyrimidine-C2 | - | ~ 170 |

| Pyrimidine-C4 | - | ~ 164 |

| Pyrimidine-C5 | - | ~ 105 |

| Pyrimidine-C6 | - | ~ 168 |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings. For instance, it could confirm the connectivity within the benzyl group's aromatic ring, though for a simple phenyl group, this is often straightforward.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining long-range (2-3 bond) correlations between protons and carbons. This technique would be vital in confirming the attachment of the benzylsulfanyl group to the C2 position and the methyl group to the C6 position of the pyrimidine ring by showing correlations between the methylene protons and C2, and the methyl protons and C6, respectively.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is particularly useful for identifying functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring would likely be found in the 1500-1650 cm⁻¹ region. A C-S stretching vibration, which is typically weak, would be expected in the 600-800 cm⁻¹ range.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N / C=C stretch (pyrimidine ring) | 1500 - 1650 |

| C-S stretch | 600 - 800 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C-S bond and the C=C bonds of the aromatic rings would be expected to show strong signals in the Raman spectrum, providing further confirmation of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can then be used to confirm its elemental formula (C₁₂H₁₃N₃S).

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the benzyl-sulfur bond, leading to a prominent peak corresponding to the benzyl cation (m/z 91), and the cleavage of the sulfur-pyrimidine bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the exact molecular formula. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₂H₁₃N₃S.

In a typical HRMS analysis using electrospray ionization (ESI) in positive ion mode, the molecule is expected to be protonated, forming the [M+H]⁺ ion. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers enables the differentiation of this ion from other species with the same nominal mass but different elemental compositions.

Research on analogous 2-(benzylthio)pyrimidine derivatives has demonstrated the utility of HRMS in their characterization. scirp.org Although specific experimental data for this compound is not extensively published, the expected HRMS results can be reliably predicted.

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Expected Observed Mass (m/z) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| C₁₂H₁₃N₃S | [M+H]⁺ | 232.0903 | ~232.0903 | < 5 |

Fragmentation Studies for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are crucial for confirming the molecular structure by analyzing the fragmentation patterns of the parent ion. Collision-induced dissociation (CID) of the protonated molecular ion of this compound would be expected to yield characteristic fragment ions that correspond to specific structural motifs within the molecule.

The fragmentation of pyrimidine derivatives often follows predictable pathways. sphinxsai.comnih.govsapub.org For the target compound, the most probable fragmentation would involve the cleavage of the benzylic C-S bond, which is a relatively weak bond. This would result in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 and a 2-thio-6-methylpyrimidin-4-amine radical cation. Further fragmentation of the pyrimidine ring can also occur.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below. The accurate mass measurement of these fragments in an HRMS/MS experiment would provide further confidence in the structural assignment.

| Proposed Fragment | Molecular Formula of Fragment | Theoretical Exact Mass (m/z) | Description of Cleavage |

|---|---|---|---|

| [C₇H₇]⁺ | C₇H₇ | 91.0542 | Cleavage of the S-CH₂ bond, formation of the tropylium cation. |

| [C₅H₇N₃S]⁺ | C₅H₇N₃S | 141.0355 | Cleavage of the S-CH₂ bond with charge retention on the pyrimidine moiety. |

| [C₅H₆N₃]⁺ | C₅H₆N₃ | 108.0556 | Loss of the SH group from the [C₅H₇N₃S]⁺ fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Research

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. The absorption of UV or visible light by a molecule results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic system.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions associated with the pyrimidine ring and the benzylsulfanyl group. The pyrimidine ring itself is a chromophore, and its absorption is influenced by the substituents. The 4-amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the pyrimidine's absorption bands. For instance, 4-aminopyrimidine (B60600) exhibits absorption maxima that are pH-dependent. nih.gov

The benzylsulfanyl group also contributes to the UV-Vis spectrum. The benzene (B151609) ring is a well-known chromophore, and the sulfur atom with its lone pairs of electrons can also participate in electronic transitions. The conjugation between the sulfur atom and the pyrimidine ring can further influence the position and intensity of the absorption bands. Based on the analysis of related structures, the following electronic transitions are anticipated.

| Chromophore | Expected Transition | Approximate λmax (nm) | Description |

|---|---|---|---|

| Pyrimidine Ring | π → π | ~260-280 | Aromatic system of the pyrimidine ring. |

| Benzene Ring | π → π | ~250-270 | Aromatic system of the benzyl group. |

| C=N and Amine Group | n → π* | ~300-340 | Lone pair electrons on nitrogen atoms. |

Solvatochromic Studies for Environmental Polarity Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from the differential solvation of the ground and excited states of the molecule. By measuring the UV-Vis spectrum in a series of solvents with varying polarities, insights into the nature of the electronic transitions and the change in dipole moment upon excitation can be gained.

For this compound, both positive (bathochromic shift with increasing solvent polarity) and negative (hypsochromic shift) solvatochromism could be observed for different electronic transitions. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. These specific interactions with protic solvents can lead to significant shifts in the λmax.

| Solvent | Polarity Index (ET(30)) | Expected Shift in λmax (n → π) | Rationale |

|---|---|---|---|

| Hexane | 31.0 | Reference | Non-polar solvent. |

| Dichloromethane | 40.7 | Slight bathochromic shift | Polar aprotic solvent, stabilization of the more polar excited state. |

| Acetonitrile (B52724) | 45.6 | Bathochromic shift | Higher polarity, greater stabilization of the excited state. |

| Methanol | 55.4 | Hypsochromic shift | Protic solvent, hydrogen bonding to the ground state lone pairs, increasing the energy of the n → π transition. |

Chromatographic Techniques for Research Purity and Isolation

Chromatographic methods are essential for the purification of synthesized compounds and for the assessment of their purity. High-performance liquid chromatography (HPLC) is a particularly powerful technique for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol.

The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is generally required for research applications. The retention time of the compound is characteristic under a specific set of HPLC conditions.

For pyrimidine derivatives, C8 and C18 columns are commonly used. researchgate.net A typical HPLC method for the purity assessment of this compound would involve a gradient elution to ensure the separation of any potential impurities with a wide range of polarities.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a relevant λmax (e.g., 260 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct GC-MS analysis of this compound can be challenging due to the polarity imparted by the primary amine group, which can lead to poor chromatographic peak shape, thermal degradation, and unwanted interactions with the GC column. researchgate.netnist.gov To overcome these limitations and make the compound amenable to GC-MS analysis, a derivatization step is typically required to convert it into a more volatile and thermally stable form. researchgate.netphenomenex.com

The primary target for derivatization in the this compound molecule is the active hydrogen of the primary amine group (-NH2). researchgate.net Common derivatization strategies for primary amines include silylation, acylation, and alkylation, which replace the polar N-H bond with a less polar group, thereby increasing the compound's volatility. iu.edujfda-online.com

Silylation is a frequently employed technique for compounds containing primary amines. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine group with a trimethylsilyl (B98337) (TMS) group. phenomenex.comiu.eduyoutube.com This process significantly reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic performance. phenomenex.com

Acylation is another effective derivatization method where an acyl group is introduced. researchgate.net Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a stable trifluoroacetyl derivative, which is more volatile and exhibits good chromatographic behavior. iu.edujfda-online.com

The choice of derivatization reagent and reaction conditions would need to be optimized to ensure complete conversion to a single, stable derivative. The derivatized sample is then injected into the GC-MS system. In the gas chromatograph, the volatile derivative is separated from other components of the mixture based on its boiling point and interaction with the stationary phase of the capillary column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. nih.gov

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized compound. The mass-to-charge (m/z) ratios of the molecular ion and the various fragment ions can be used to elucidate the structure of the original molecule. The fragmentation of pyrimidine derivatives in GC-MS often involves characteristic cleavages of the pyrimidine ring and its substituents. sphinxsai.comsapub.org For a derivatized this compound, one would expect to observe fragments corresponding to the loss of the derivatizing group, cleavage of the benzyl-sulfur bond, and fragmentation of the pyrimidine core.

Detailed research findings on the specific GC-MS analysis of volatile derivatives of this compound are not extensively published. However, based on the known fragmentation patterns of related pyrimidine and sulfur-containing compounds, a hypothetical analysis can be projected. The following interactive table illustrates the kind of data that could be expected from a GC-MS analysis of a trimethylsilyl (TMS) derivative of the target compound.

Table 1: Hypothetical GC-MS Data for Trimethylsilyl Derivative of this compound

| Parameter | Value / Observation |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivative Formed | N-(2-(Benzylsulfanyl)-6-methylpyrimidin-4-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine (di-TMS derivative) |

| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Oven Temperature Program | Initial 100°C, ramp to 280°C at 15°C/min, hold for 5 min |

| Retention Time (RT) | Approximately 18.5 minutes |

| Molecular Ion (M+) [m/z] | Expected but may be weak or absent |

| Key Fragment Ions [m/z] | Fragments corresponding to the loss of a methyl group (-CH3), the TMS group (-Si(CH3)3), the benzyl group (-C7H7), and characteristic pyrimidine ring fragments. |

| Base Peak [m/z] | Likely a stable fragment resulting from a primary cleavage event, such as the loss of the benzyl group. |

This table provides a representative outline of the experimental conditions and expected results for a GC-MS analysis of a volatile derivative of this compound. The precise retention time and mass fragmentation pattern would need to be determined empirically through dedicated research. The interpretation of the mass spectrum, in conjunction with the chromatographic retention time, would allow for the confident identification and characterization of the compound.

Computational and Theoretical Chemistry Investigations of 2 Benzylsulfanyl 6 Methylpyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. mdpi.comnih.gov By calculating the electron density, DFT can accurately predict the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 2-(benzylsulfanyl)-6-methylpyrimidin-4-amine, DFT calculations would be employed to determine key structural parameters.

The pyrimidine (B1678525) ring, while aromatic, can exhibit minor deviations from perfect planarity. researchgate.net DFT calculations would precisely quantify bond lengths, bond angles, and dihedral angles. A critical aspect of the molecule's geometry is the orientation of the benzylsulfanyl group relative to the pyrimidine ring, governed by the torsion angles around the C-S and S-CH₂ bonds. The final optimized geometry represents the molecule's lowest energy state, providing a foundation for all other computational analyses. The stability of the molecule is inferred from its total electronic energy calculated at this optimized geometry.

Table 1: Predicted Key Geometric Parameters from DFT Optimization This table is illustrative, showing typical parameters that would be calculated.

| Parameter | Description | Predicted Value Range |

|---|---|---|

| C-N (pyrimidine) | Bond lengths within the pyrimidine ring | ~1.33 - 1.38 Å |

| C-S | Bond length between pyrimidine and sulfur | ~1.75 - 1.85 Å |

| S-CH₂ | Bond length between sulfur and benzyl (B1604629) group | ~1.80 - 1.90 Å |

| C-N-C (pyrimidine) | Bond angles within the pyrimidine ring | ~115° - 125° |

| C-S-C | Bond angle of the thioether linkage | ~100° - 105° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the sulfur atom. The LUMO is likely distributed over the electron-deficient pyrimidine ring. Analysis of these orbitals helps predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Key Chemical Reactivity Descriptors from FMO Analysis This table presents conceptual parameters derived from HOMO and LUMO energies.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to ionization potential; tendency to donate electrons |

| LUMO Energy (ELUMO) | - | Related to electron affinity; tendency to accept electrons |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom to attract electrons |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. nih.govresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species, particularly in biological systems. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red), which are prone to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show significant negative potential around the nitrogen atoms of the pyrimidine ring and the lone pair of the exocyclic amino group, identifying these as key sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, making them primary hydrogen bond donor sites. The benzyl ring would present a region of relatively neutral or slightly negative potential associated with its π-electron cloud.

Molecular Modeling and Docking Simulations for Mechanistic Insights

Molecular modeling and docking simulations bridge the gap between the electronic properties of a molecule and its potential biological activity. These methods predict how a small molecule (ligand) might physically interact with a large biomolecule, such as a protein receptor.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.govnih.gov The process involves placing the ligand into the active site of a target protein and evaluating the interactions using a scoring function, which estimates the binding free energy. nih.govsid.ir

In a typical docking study involving this compound, the molecule's 3D structure would be docked into the binding pocket of a relevant protein target (e.g., a kinase or another enzyme implicated in a disease pathway). The simulation would predict the most stable binding pose and identify the specific intermolecular interactions that stabilize the complex. These interactions commonly include:

Hydrogen Bonds: Formed between the amino group (donor) and pyrimidine nitrogens (acceptors) of the ligand and polar residues in the protein's active site.

π-π Stacking: Occurring between the aromatic pyrimidine and benzyl rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: Involving the nonpolar benzyl group and methyl group with hydrophobic pockets within the protein.

The results provide a detailed, atom-level hypothesis of the binding mechanism, which is essential for rational drug design. mdpi.com

Table 3: Potential Intermolecular Interactions in Ligand-Protein Docking This table illustrates the types of interactions that docking simulations would predict.

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bond (Donor) | Amino (-NH₂) group | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bond (Acceptor) | Pyrimidine ring nitrogens | Lysine, Arginine, Serine, Threonine |

| π-π Stacking | Benzyl ring, Pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan |

Molecules with rotatable single bonds, like this compound, can exist in multiple three-dimensional shapes, or conformations. nih.gov Conformational sampling is the computational process of exploring these different possible conformations to understand the molecule's flexibility and identify low-energy (i.e., more stable and probable) states.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can elucidate its structural and electronic characteristics.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry for structural elucidation. nih.gov Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for obtaining accurate theoretical NMR spectra. nih.gov

For this compound, theoretical chemical shifts can be calculated by first optimizing the molecular geometry using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). nih.govsharif.edu Following geometry optimization, GIAO-DFT calculations are performed to compute the isotropic shielding values for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is influenced by the choice of the functional, basis set, and the consideration of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.govsharif.edu Comparing the computed shifts with experimental data allows for the definitive assignment of signals and can help confirm the proposed molecular structure.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such calculations.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine | H5 | 6.10 - 6.30 | --- |

| Pyrimidine | C2 | --- | 168.0 - 170.0 |

| Pyrimidine | C4 | --- | 163.0 - 165.0 |

| Pyrimidine | C5 | --- | 105.0 - 107.0 |

| Pyrimidine | C6 | --- | 170.0 - 172.0 |

| Methyl | CH₃ | 2.20 - 2.40 | 23.0 - 25.0 |

| Amine | NH₂ | 5.50 - 5.80 | --- |

| Benzylsulfanyl | CH₂ | 4.30 - 4.50 | 35.0 - 37.0 |

| Benzylsulfanyl | C-ipso | --- | 137.0 - 139.0 |

| Benzylsulfanyl | C-ortho | 7.25 - 7.35 | 128.8 - 129.2 |

| Benzylsulfanyl | C-meta | 7.35 - 7.45 | 128.4 - 128.8 |

| Benzylsulfanyl | C-para | 7.20 - 7.30 | 127.0 - 127.4 |

Note: These values are illustrative and based on typical ranges for similar functional groups. Actual computational results would provide specific values.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov Computational vibrational analysis can predict these frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. physchemres.org

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry of the molecule. This is typically done using DFT methods like B3LYP. nih.govphyschemres.org The resulting vibrational modes can be visualized to understand the nature of the atomic motions, such as stretching, bending, and torsional vibrations.

Theoretical calculations often compute harmonic frequencies, which may systematically deviate from experimental anharmonic frequencies. researchgate.net To improve accuracy, the calculated frequencies are often scaled using empirical scaling factors. physchemres.org A detailed interpretation of the vibrational spectra can be achieved through Total Energy Distribution (TED) analysis, which assigns the contribution of different internal coordinates to each normal mode. nih.gov

A representative table of predicted vibrational frequencies for key functional groups in this compound is presented below.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | Amine (NH₂) | 3400 - 3500 | Symmetric/Asymmetric Stretching |

| ν(C-H) | Aromatic (Phenyl) | 3050 - 3150 | C-H Stretching |

| ν(C-H) | Aliphatic (CH₂, CH₃) | 2900 - 3000 | C-H Stretching |

| ν(C=N) | Pyrimidine Ring | 1570 - 1620 | Ring Stretching |

| ν(C=C) | Pyrimidine/Phenyl Ring | 1450 - 1600 | Ring Stretching |

| δ(N-H) | Amine (NH₂) | 1600 - 1650 | Scissoring/Bending |

| δ(C-H) | Methylene (B1212753) (CH₂) | 1420 - 1470 | Bending |

| ν(C-S) | Thioether (C-S) | 650 - 750 | C-S Stretching |

Note: These are representative frequency ranges. Computational analysis provides precise wavenumbers for each vibrational mode.

Advanced Computational Methodologies

Beyond static spectroscopic predictions, advanced computational techniques offer deeper insights into the dynamic nature and predictive properties of molecules.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motion and conformational dynamics. mdpi.com

For this compound, an MD simulation would typically begin with an optimized structure placed in a simulated environment, such as a box of solvent molecules (e.g., water). The system is then allowed to evolve over a period of nanoseconds or longer. Analysis of the resulting trajectory can reveal:

Conformational Flexibility: How the molecule rotates around its single bonds, particularly the C-S and S-CH₂ bonds, and the preferred orientations (rotamers) of the benzylsulfanyl group relative to the pyrimidine ring.

Structural Stability: Root-mean-square deviation (RMSD) analysis can be used to assess whether the molecule maintains a stable conformation or undergoes significant structural changes over time. mdpi.com

These simulations provide a dynamic picture that is often closer to the behavior of molecules in a real-world solution or biological environment than static, gas-phase calculations.

Quantitative Structure–Property Relationships (QSPR) are mathematical models that correlate the structural or physicochemical properties of molecules with a specific property of interest. ijcsi.pro These models are widely used in drug design and materials science for predictive analysis. nih.govnih.gov

In the context of this compound and related pyrimidine derivatives, a QSPR study would involve several steps:

Dataset Curation: Assembling a dataset of pyrimidine compounds with known experimental data for a particular property (e.g., inhibition efficiency, biological activity). ijcsi.pronih.gov

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the dataset. These can include electronic properties (e.g., HOMO/LUMO energies), topological indices, and steric parameters, often calculated using DFT. ijcsi.pro

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical equation that links the descriptors to the observed property. nih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. ijcsi.pronih.gov

A validated QSPR model could then be used to predict the properties of novel compounds like this compound without the need for experimental synthesis and testing, thereby accelerating the discovery process. ijcsi.pronih.gov For example, a QSPR model for pyrimidine-based inhibitors could predict their efficacy based on calculated electronic and structural features. ijcsi.pro

Investigation of Biological Activities and Mechanistic Elucidation of 2 Benzylsulfanyl 6 Methylpyrimidin 4 Amine and Its Analogues in Vitro/cellular Research Focus

Enzyme Inhibition Studies and Molecular Target Identification

The biological activity of 2-(benzylsulfanyl)-6-methylpyrimidin-4-amine, a compound also identified as ML323, has been the subject of extensive investigation, particularly focusing on its interactions with various enzyme systems. These studies have been crucial in identifying its primary molecular targets and understanding its mechanism of action at a biochemical level.

To ascertain the specificity of this compound, its activity was evaluated against a broad panel of protein kinases. In a comprehensive screening, the compound was tested against 451 kinases. The results of this extensive profiling demonstrated that this compound possesses a high degree of selectivity, showing little to no substantial inhibition against the vast majority of the kinases tested. nih.govnih.govresearchgate.net This remarkable selectivity is a critical characteristic, as it suggests that the compound's cellular effects are likely mediated through a specific, narrow range of targets rather than broad, off-target kinase inhibition. nih.gov This high specificity minimizes the potential for confounding effects that can arise from promiscuous kinase inhibitors, making it a valuable tool for dissecting specific cellular pathways.

The most well-characterized enzymatic target of this compound (ML323) is the ubiquitin-specific protease 1 (USP1)–USP1-associated factor 1 (UAF1) deubiquitinase complex. nih.govfrontiersin.org This compound was identified through quantitative high-throughput screening as a potent and selective inhibitor of USP1/UAF1. researchgate.net

Biochemical assays have established that ML323 is a potent, reversible inhibitor with nanomolar efficacy. nih.govselleckchem.com Its inhibitory concentration (IC50) varies slightly depending on the assay and substrate used. medchemexpress.com Mechanistic studies indicate that ML323 acts through an allosteric mechanism rather than competing with the substrate at the active site. nih.govmedchemexpress.com The inhibition constants for the free enzyme (Ki) and the enzyme-substrate complex (K'i) have been determined, providing further insight into its noncompetitive mode of action. medchemexpress.com

Crucially, ML323 exhibits excellent selectivity for the USP1-UAF1 complex. It was profiled against a panel of 18 other deubiquitinases (DUBs), including several members of the USP family (USP2, USP5, USP7, USP8, USP10, USP11, USP14, and USP21), as well as deSUMOylase and deneddylase enzymes, and showed little to no inhibitory activity. nih.govresearchgate.net Notably, it does not inhibit the related USP46-UAF1 complex, which shares the UAF1 subunit, nor does it significantly inhibit USP1 alone, highlighting the specificity for the assembled USP1-UAF1 heterodimer. nih.gov

| Assay/Substrate | IC50 Value | Reference |

|---|---|---|

| Ubiquitin-Rhodamine (Ub-Rho) Assay | 76 nM | nih.govselleckchem.commedchemexpress.com |

| K63-linked Diubiquitin (di-Ub) Gel-Based Assay | 174 nM | nih.govmedchemexpress.com |

| Monoubiquitinated PCNA (Ub-PCNA) Gel-Based Assay | 820 nM | nih.govmedchemexpress.com |

| Enzyme/Complex Panel | Number Tested | Result | Reference |

|---|---|---|---|

| Human Deubiquitinases (DUBs) | 18 | Excellent selectivity; little to no inhibition | nih.govresearchgate.net |

| Protein Kinases | 451 | No substantial inhibition | nih.govnih.govresearchgate.net |

| Unrelated Proteases | 70 | Little to no inhibition | researchgate.net |

| deSUMOylase (SENP1) & deneddylase (NEDP1) | 2 | No inhibition | nih.gov |

While various pyrimidine (B1678525) derivatives have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, dedicated studies focusing specifically on the interaction between this compound and the COX-1 or COX-2 isoforms have not been prominently reported in the scientific literature. nih.govresearchgate.netnih.gov Therefore, its capacity to modulate COX activity remains uncharacterized.

The inhibition of β-glucuronidase is a therapeutic strategy for various conditions, and different chemical scaffolds, including other 2-aminopyrimidine derivatives, have been evaluated for this activity. However, based on available research, specific in vitro assays to determine the inhibitory potential of this compound against β-glucuronidase have not been described. nih.govnih.gov

Methionine aminopeptidase 2 (MetAP2) is a crucial enzyme involved in protein maturation and angiogenesis, making it a target for therapeutic intervention. jci.orgdovepress.com Although inhibitors of MetAP2 are of significant interest, there is no available research data detailing the investigation of this compound as a modulator or inhibitor of MetAP2 activity. nih.govelsevierpure.com

Cellular Pathway Modulation and Biological Process Perturbation

The highly selective inhibition of the USP1-UAF1 complex by this compound (ML323) leads to significant perturbations in key cellular pathways, primarily those involved in the DNA damage response (DDR). nih.govfrontiersin.org USP1-UAF1 is a critical regulator of the Fanconi anemia (FA) pathway and translesion synthesis (TLS), two major pathways that allow cells to tolerate and repair DNA damage. nih.govfrontiersin.org

The primary mechanism of this perturbation is the prevention of deubiquitination of two key USP1-UAF1 substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2). nih.govresearchgate.net In a normal cellular context, USP1 removes monoubiquitin from these proteins to regulate DNA repair processes. By inhibiting USP1, ML323 causes the accumulation of monoubiquitinated PCNA (Ub-PCNA) and monoubiquitinated FANCD2 (Ub-FANCD2) within cells. nih.govnih.govresearchgate.net This has been demonstrated in various cell lines where treatment with ML323, both alone and in combination with DNA damaging agents like cisplatin, leads to a dose-dependent increase in the levels of Ub-PCNA and Ub-FANCD2. nih.govnih.gov

This disruption of the DNA damage response has profound biological consequences. By inhibiting the FA and TLS pathways, ML323 can sensitize cancer cells to DNA cross-linking agents. Research has shown that ML323 potentiates the cytotoxicity of cisplatin in non-small cell lung cancer (NSCLC) and osteosarcoma cells. nih.govmedchemexpress.com A strong synergistic effect is observed when ML323 is combined with cisplatin, overcoming resistance to platinum-based anticancer drugs. nih.gov Furthermore, inhibition of USP1 by ML323 has been shown to block the cell cycle in the S phase. frontiersin.org

| Cellular Process/Pathway | Effect of ML323 | Mechanism | Reference |

|---|---|---|---|

| DNA Damage Response (DDR) | Inhibition of Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways | Inhibition of USP1-UAF1 deubiquitinase activity | nih.govfrontiersin.org |

| Protein Ubiquitination | Increased levels of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2) | Prevents deubiquitination of USP1-UAF1 substrates | nih.govnih.govresearchgate.netresearchgate.net |

| Cell Cycle | Blocks progression in S phase | Downstream effect of USP1 inhibition | frontiersin.org |

| Cancer Cell Sensitization | Potentiates cytotoxicity of cisplatin | Disruption of DNA repair pathways enhances efficacy of DNA damaging agents | nih.govmedchemexpress.com |

Impact on Cell Proliferation and Apoptosis Pathways (Mechanistic Research)

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with many analogues exhibiting significant effects on cell proliferation and apoptosis. Research into compounds structurally related to this compound has demonstrated potent antiproliferative and pro-apoptotic activities across various cancer cell lines.

For instance, a novel series of 2-amino-pyrrolo[2,3-d]pyrimidine derivatives, which share the 2-aminopyrimidine core, were identified as potent inhibitors of heat shock protein 90 (Hsp90). nih.gov The most effective compound in this series, 5-benzyl-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine , inhibited Hsp90 with an IC₅₀ of 36 nM and demonstrated broad-spectrum antiproliferative activity with a submicromolar mean GI₅₀ value against the NCI-60 panel of human cancer cell lines. nih.gov

Similarly, a study on indazol-pyrimidine hybrids highlighted their cytotoxic effects. Compound 5f from this series showed strong antiproliferative activity against MCF-7 (breast), A549 (lung), and Caco-2 (colorectal) cancer cells, with IC₅₀ values of 1.858 µM, 3.628 µM, and 1.056 µM, respectively. mdpi.com Another analogue, 2-(benzylthio)-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) , was found to induce apoptotic cell death in Ras-mutated liver cancer cells by significantly increasing intracellular reactive oxygen species (ROS) levels. nih.gov This compound also downregulated H-Ras protein expression and inhibited its downstream signaling pathways. nih.gov Furthermore, research on N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide , which features the 2-benzylthio group, showed remarkable activity and selectivity toward non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, with a GI₅₀ value of 0.1 µM. nih.gov

| Compound | Target/Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Indazol-Pyrimidine Hybrid (5f) | MCF-7 (Breast Cancer) | IC₅₀ | 1.858 µM | mdpi.com |

| Indazol-Pyrimidine Hybrid (5f) | A549 (Lung Cancer) | IC₅₀ | 3.628 µM | mdpi.com |

| Indazol-Pyrimidine Hybrid (5f) | Caco-2 (Colorectal Cancer) | IC₅₀ | 1.056 µM | mdpi.com |

| 2-amino-pyrrolo[2,3-d]pyrimidine derivative (6a) | Hsp90 Enzyme | IC₅₀ | 36 nM | nih.gov |

| 2-benzylthio-benzenesulfonamide derivative (18) | NCI-H522 (Lung Cancer) | GI₅₀ | 0.1 µM | nih.gov |

| 2-benzylthio-benzenesulfonamide derivative (18) | SK-MEL-2 (Melanoma) | GI₅₀ | 0.1 µM | nih.gov |

DNA Damage Response Modulation at the Molecular Level

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect, signal, and repair DNA lesions, thereby maintaining genomic integrity. mdpi.com This system is crucial for cell survival and acts as a barrier against tumorigenesis. mdpi.comnih.gov The DDR orchestrates various cellular processes, including the arrest of the cell cycle to allow time for repair, or the initiation of apoptosis if the damage is too severe to be corrected. nih.gov Key kinases such as ATM, ATR, and DNA-PK are central to sensing different types of DNA damage and activating downstream signaling cascades. nih.gov

While the pyrimidine ring is a fundamental component of nucleic acids, direct experimental research specifically linking this compound or its close analogues to the modulation of the DNA damage response at a molecular level is not extensively documented in publicly available literature. The potential for such compounds to interact with DDR pathways, either by directly causing DNA damage or by inhibiting key DDR proteins, remains an area for future investigation.

Receptor Binding and Signaling Cascade Interventions

Analogues of this compound have been shown to interact with specific protein targets, modulating their activity and downstream signaling cascades. This targeted binding is a key mechanism for their observed biological effects.

One area of significant research is adenosine receptors. A study of diaryl 2- or 4-amidopyrimidines revealed compounds with high affinity and selectivity for the human A₃ adenosine receptor (hA₃R), acting as antagonists. nih.gov Some of these ligands exhibited remarkable affinities with Kᵢ values below 10 nM for the hA₃R, while showing no significant activity at A₁, A₂ₐ, and A₂ₑ receptors. nih.gov

Another class of related compounds, pyrazolo[1,5-a]pyrimidine derivatives, has been evaluated for their affinity to benzodiazepine receptors (Bz/GABAₐ). acs.org These studies help in understanding the structural requirements for achieving subtype selectivity, particularly for the α1β2γ2 subtype. acs.org

More directly related to the 2-(benzylthio)pyrimidine structure, recent work led to the discovery of potent and selective inhibitors of the DCN1-UBC12 protein-protein interaction. nih.gov DCN1 is a co-E3 ligase that is crucial for the activation of cullin-RING ligases (CRLs). The optimized compound, DN-2 , specifically targets DCN1, inhibits cullin 3 neddylation, and effectively reverses angiotensin II-induced cardiac fibroblast activation, indicating a potential role in treating cardiac fibrosis. nih.gov

| Compound Class | Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Diaryl 2-amidopyrimidines | Human A₃ Adenosine Receptor | Antagonist | High affinity and selectivity with Kᵢ < 10 nM | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Benzodiazepine (α1β2γ2) Receptor | Ligand | Demonstrated high α1 subtype selectivity | acs.org |

| 2-(Benzylthio)pyrimidine-based inhibitor (DN-2) | DCN1-UBC12 Interaction | Inhibitor | Inhibits cullin 3 neddylation; reverses cardiac fibroblast activation | nih.gov |

Activity in Non-Human Biological Systems for Research Applications

Plant Growth Regulatory Activity Studies

The purine and pyrimidine families of heterocyclic compounds include molecules with significant regulatory effects on plant growth and development. A well-known example is 6-Benzylaminopurine (BAP) , a synthetic cytokinin that is structurally related to adenine. clinisciences.com BAP is a first-generation plant growth regulator that promotes plant growth by stimulating cell division. clinisciences.com It is widely used in agriculture and horticulture to influence the setting of blossoms, stimulate fruit development, and increase the post-harvest life of green vegetables by acting as an inhibitor of respiratory kinase. clinisciences.com Although direct studies on the plant growth regulatory activity of this compound are not currently available, the known effects of related compounds like BAP suggest that the pyrimidine core could be a valuable scaffold for developing new plant growth regulators.

In Vitro Anti-Parasitic Activity (e.g., Antifilarial Studies)

Derivatives of pyrimidine have demonstrated significant potential as anti-parasitic agents, particularly in the context of filariasis. This disease is caused by filarial nematodes, which harbor endosymbiotic Wolbachia bacteria essential for the worm's survival and reproduction. nih.gov Targeting Wolbachia is a validated strategy for developing antifilarial drugs. acs.org

A series of pyrazolopyrimidine analogues were synthesized and showed potent anti-Wolbachia activity in infected insect cells. nih.gov Medicinal chemistry efforts focused on improving the metabolic stability and solubility of these compounds while maintaining their potency. acs.org For example, one optimized analogue demonstrated excellent potency with an EC₅₀ of 19 nM against Wolbachia. acs.org Other studies have shown that pyrimidine derivatives substituted with piperidine have filaricidal efficacy against rodent filarial nematodes such as Acanthocheilonema viteae and Litomosoides carinii in vivo. researchgate.net

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidine Analogue (Compound 2) | Wolbachia (in Aedes albopictus cells) | EC₅₀ | 19 nM | acs.org |

| Pyrazolopyrimidine Analogue (Compound 10b) | Wolbachia (in Aedes albopictus cells) | EC₅₀ | 79 nM | acs.org |

Antimicrobial Mechanism Investigations (e.g., against specific enzymes like TrmD)

The 2-thio-pyrimidine scaffold is a promising backbone for the development of novel antimicrobial agents. The tRNA-(N¹G37) methyltransferase (TrmD) is an essential enzyme for bacterial growth and a prime target for new antibiotics due to its high conservation among pathogens and significant difference from its human orthologue. nih.govnih.gov

Screening efforts have identified fused thieno-pyrimidones as nanomolar inhibitors of TrmD from a broad range of Gram-negative bacteria. nih.gov These compounds were found to be competitive with S-adenosylmethionine (SAM), the methyl donor substrate. nih.gov Molecular docking studies of other S-alkylated benzimidazole-thienopyrimidines have also shown a high affinity for the TrmD enzyme isolated from P. aeruginosa. mdpi.com

Beyond TrmD, other mechanisms have been identified for related compounds. A novel thiophenyl-pyrimidine derivative was found to exhibit strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Its mechanism of action was attributed to the effective inhibition of FtsZ polymerization and GTPase activity, which disrupts bacterial cell division and leads to cell death. nih.gov Furthermore, a study on new 2-(benzylthio)pyrimidine derivatives, which are very close analogues to the subject compound, confirmed significant antibacterial activity against multidrug-resistant strains of E. coli and S. aureus, with MIC values as low as 125 µg/mL for one derivative against S. aureus. scirp.org

| Compound Class/Derivative | Bacterial Strain | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Thiophenyl-pyrimidine (F20) | MRSA | FtsZ | MIC | 24 µg mL⁻¹ | nih.gov |

| Thiophenyl-pyrimidine (F20) | VRE | FtsZ | MIC | 24 µg mL⁻¹ | nih.gov |

| 2-(benzylthio)pyrimidine (6c) | S. aureus (MDR) | Not specified | MIC | 125 µg/mL | scirp.org |

| 2-(benzylthio)pyrimidine (6h) | S. aureus (MDR) | Not specified | MIC | >500 µg/mL | scirp.org |

| 2-(benzylthio)pyrimidine (6m) | S. aureus (MDR) | Not specified | MIC | 500 µg/mL | scirp.org |

| 2-(benzylthio)pyrimidine (6h) | E. coli (MDR) | Not specified | MIC | 500 µg/mL | scirp.org |

Structure Activity Relationship Sar Studies of 2 Benzylsulfanyl 6 Methylpyrimidin 4 Amine Derivatives

Systematic Modification of Substituents and their Impact on Biological Activity

The 2-(benzylsulfanyl) group is a key determinant of the molecule's activity. The sulfur atom acts as a flexible linker, while the benzyl (B1604629) group can engage in various non-covalent interactions, such as hydrophobic and π-stacking interactions, with the target protein. Modifications to the benzyl ring, including the introduction of various substituents, have been shown to significantly alter biological activity.

Research on analogous 2-(benzylthio)pyrimidine series has demonstrated that the nature and position of substituents on the phenyl ring can modulate potency. For instance, in a series of 2-(benzylthio)pyrimidines developed as antibacterial agents, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring led to a range of activities. scirp.orgscirp.org Compounds with chloro or nitro groups on the phenyl ring often exhibit altered electronic properties that can enhance binding affinity. nih.gov

For example, studies on similar scaffolds have shown that replacing the benzyl group with other aryl or heteroaryl groups can fine-tune target specificity. The flexibility of the thioether linkage allows the aromatic ring to adopt an optimal orientation within the binding pocket.

Table 1: Impact of Benzylsulfanyl Group Modifications on Biological Activity

| Modification | Position of Modification | Observed Impact on Activity |

| Introduction of Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Phenyl Ring | Can enhance binding affinity and potency. scirp.orgnih.gov |

| Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) | Phenyl Ring | May increase metabolic stability or alter target interactions. |

| Replacement of Phenyl Ring | Benzyl Moiety | Substitution with other aromatic or heteroaromatic rings can alter selectivity and potency. |

| Modification of Sulfur Linker | Thioether Bridge | Oxidation to sulfoxide (B87167) or sulfone typically reduces activity, highlighting the importance of the thioether. |

Influence of Methyl Group at C-6 on Activity and Selectivity

The methyl group at the C-6 position of the pyrimidine (B1678525) ring, while small, plays a significant role in the molecule's interaction with its biological target. This group can influence activity and selectivity through several mechanisms.

Firstly, the C-6 methyl group can engage in hydrophobic interactions within a specific sub-pocket of the target protein. Its presence can be crucial for proper orientation and anchoring of the entire molecule. SAR studies on various pyrimidine-based inhibitors have revealed that the size of the alkyl group at C-6 is often critical. nih.govacs.org Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) can lead to a decrease in activity due to steric hindrance, suggesting a tightly constrained binding pocket. Conversely, removal of the methyl group may result in a loss of key hydrophobic interactions, also diminishing potency. chemicalbook.com

Secondly, the methyl group can influence the electronic properties of the pyrimidine ring, subtly affecting the basicity of the ring nitrogens and the hydrogen-bonding capacity of the C-4 amino group.

Table 2: Influence of C-6 Position Modifications on Biological Activity

| Modification | Observed Impact on Activity and Selectivity |

| Replacement with Hydrogen | Often leads to a significant loss of activity, indicating a crucial hydrophobic interaction. |

| Replacement with Larger Alkyl Groups (Ethyl, Propyl) | Typically reduces potency due to steric clashes within the binding site. researchgate.net |

| Introduction of Polar Groups | May decrease activity if the binding pocket is predominantly hydrophobic. |

Role of Amino Group at C-4 in Molecular Recognition and Activity